

Application Note: Quantitative Analysis of N-Methylhomoveratrylamine using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N-Methylhomoveratrylamine*

Cat. No.: *B126883*

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Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **N-Methylhomoveratrylamine** (also known as Verapamil Impurity B) using ultraviolet (UV) detection. The described protocol provides a straightforward and reproducible approach for the determination of this compound in various sample matrices, which is crucial for quality control, impurity profiling, and research applications. The method utilizes a C18 stationary phase with a gradient mobile phase, ensuring efficient separation and accurate quantification.

Introduction

N-Methylhomoveratrylamine, with the systematic name 2-(3,4-dimethoxyphenyl)-N-methylethanamine, is a key intermediate in the synthesis of pharmaceuticals, most notably Verapamil, where it is also considered a process-related impurity.[1] Accurate and reliable quantification of this secondary amine is essential for ensuring the purity and safety of final drug products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique for the analysis of non-volatile compounds containing a UV chromophore, such as the dimethoxy-substituted aromatic ring in **N-Methylhomoveratrylamine**. [2] This

document presents a validated HPLC-UV method, including detailed experimental protocols and expected performance data.

Experimental

Instrumentation and Reagents

- Instrumentation:
 - HPLC system equipped with a gradient pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).
 - Analytical balance.
 - Volumetric flasks, pipettes, and other standard laboratory glassware.
 - Syringe filters (0.45 µm, PTFE or nylon).
- Reagents and Materials:
 - **N-Methylhomoveratrylamine** reference standard (>98% purity).
 - Acetonitrile (HPLC grade).
 - Water (HPLC grade or Milli-Q).
 - Ammonium formate (analytical grade).
 - Methanol (HPLC grade).

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis. Optimization may be required depending on the specific HPLC system and sample matrix.

Parameter	Condition
Column	Cogent Diamond Hydride™, 4 µm, 100Å, 4.6 x 75 mm (or equivalent C18 column)[3]
Mobile Phase A	Deionized Water with 10 mM Ammonium Formate[3]
Mobile Phase B	95:5 Acetonitrile / 10 mM Ammonium Formate (v/v)[3]
Gradient Program	0 min: 100% B, 9 min: 85% B, 10 min: 100% B[3]
Flow Rate	1.0 mL/min[3]
Injection Volume	5 µL (can be optimized, e.g., 1-20 µL)
Column Temperature	30 °C
Detection	UV at 278 nm[3][4]
Run Time	10 minutes (plus post-time for equilibration)[3]

Protocols

Standard Solution Preparation

- Stock Standard Solution (e.g., 1000 µg/mL):
 - Accurately weigh approximately 25 mg of **N-Methylhomoveratrylamine** reference standard.
 - Transfer the standard into a 25 mL volumetric flask.
 - Add approximately 15 mL of diluent (50:50 Mobile Phase A / Mobile Phase B) and sonicate for 10 minutes or until fully dissolved.
 - Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix thoroughly.
- Working Standard Solutions:

- Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the diluent.
- A typical calibration curve range could be from 0.5 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation procedure will depend on the matrix. A general protocol for a solid sample is provided below:

- Accurately weigh a representative portion of the sample containing the analyte.
- Transfer the sample to a suitable volumetric flask.
- Add a volume of diluent equivalent to approximately 70% of the flask's volume.
- Sonicate for 15-20 minutes to facilitate the extraction of the analyte.
- Allow the solution to cool to room temperature and dilute to the mark with the diluent. Mix well.
- Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

System Suitability

Before commencing sample analysis, the performance of the HPLC system should be verified. Inject the working standard solution (e.g., 10 µg/mL) five times and evaluate the following parameters:

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates (N)	> 2000
% RSD of Peak Area	≤ 2.0%
% RSD of Retention Time	≤ 1.0%

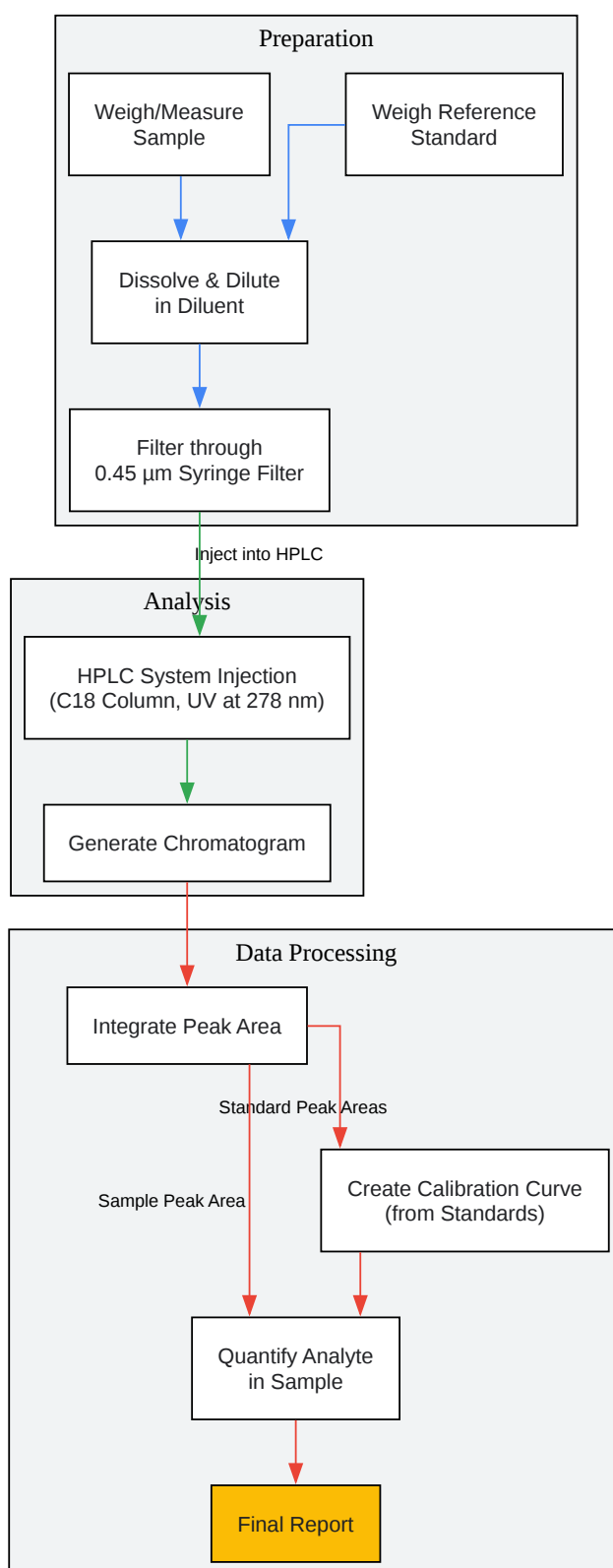
Data Presentation

The following table summarizes the expected quantitative performance data for the described HPLC-UV method.

Parameter	Expected Value
Retention Time (tR)	Approximately 4-6 minutes
Linearity Range	0.5 - 100 µg/mL
Correlation Coefficient (r ²)	> 0.999
Limit of Detection (LOD)	~0.15 µg/mL
Limit of Quantification (LOQ)	~0.5 µg/mL
Accuracy (% Recovery)	98.0 - 102.0 %
Precision (% RSD)	< 2.0 %

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure.



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Caption: Workflow for the HPLC-UV analysis of **N-Methylhomoveratrylamine**.

Conclusion

The HPLC-UV method described provides a sensitive, specific, and accurate tool for the quantitative determination of **N-Methylhomoveratrylamine**. This protocol is suitable for routine quality control analysis in pharmaceutical manufacturing, as well as for research and development activities where monitoring of this compound is required. The use of a common C18 column and standard reagents makes this method easily transferable and applicable in most analytical laboratories.

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References

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